N-(2,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
The compound “N-(2,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused with a quinoline ring. The molecule also has a sulfonamide group attached to the 8-position of the quinoline ring and a dimethoxyphenyl group attached via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline core is a bicyclic structure, which could impart rigidity to the molecule. The dimethoxyphenyl group and the sulfonamide group could participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the sulfonamide group could potentially undergo hydrolysis, and the dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Hybrid Compounds Development : Sulfonamide-based hybrids, including those incorporating quinoline moieties, have been explored for their pharmacological potential. These compounds exhibit a variety of biological activities, such as antibacterial, anti-cancer, and antimalarial effects. Recent advances have focused on designing and developing hybrids that combine sulfonamide with other active scaffolds like coumarin, indole, and quinoline, showcasing their versatility in drug design and potential for therapeutic applications (Ghomashi et al., 2022).
Antimicrobial Agents : The synthesis of quinoline clubbed with sulfonamide moiety has been explored for antimicrobial applications. New compounds have been synthesized and tested for their antimicrobial activity, particularly against Gram-positive bacteria, highlighting the potential of such compounds in addressing drug-resistant microbial infections (Biointerface Research in Applied Chemistry, 2019).
Antimalarial Applications : N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides have been investigated for their antimalarial properties, specifically targeting P. falciparum strains and inhibiting hemozoin formation. This research underscores the role of the sulfonamide moiety in enhancing antimalarial activity and provides insights into the mechanism of action, offering avenues for novel malaria therapies (Verma et al., 2016).
Novel Synthesis Techniques
- Green Chemistry Approaches : Research has demonstrated the use of dimethyl sulfoxide in the synthesis of N-heterocycle-fused quinoxalines, including pyrrolo and indolo quinoxalines. This approach is noted for its efficiency and environmental friendliness, producing a wide range of compounds with moderate to excellent yields, which could have applications in drug development and material science (Xie et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-4-5-16(17(11-14)26-2)20-27(23,24)15-9-12-3-6-18(22)21-8-7-13(10-15)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELZPGWYMMEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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